molecular formula C25H29N3O2S B10985760 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

Cat. No.: B10985760
M. Wt: 435.6 g/mol
InChI Key: ANXOIGNPEGGEMM-RMKNXTFCSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, a piperazine ring, and a phenylprop-2-en-1-yl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone involves multiple steps, including the formation of the benzazepine core, the attachment of the piperazine ring, and the introduction of the phenylprop-2-en-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzazepine and piperazine rings can undergo substitution reactions with various reagents to introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core and piperazine ring may play a crucial role in binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzazepine derivatives and piperazine-containing molecules Compared to these compounds, 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H29N3O2S

Molecular Weight

435.6 g/mol

IUPAC Name

3-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C25H29N3O2S/c29-24(19-31-23-13-12-21-10-4-5-11-22(21)26-25(23)30)28-17-15-27(16-18-28)14-6-9-20-7-2-1-3-8-20/h1-11,23H,12-19H2,(H,26,30)/b9-6+

InChI Key

ANXOIGNPEGGEMM-RMKNXTFCSA-N

Isomeric SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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